tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide
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Overview
Description
tert-Butyl 2-thia-3,7-diazaspiro[44]nonane-7-carboxylate 2,2-dioxide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-thia-3,7-diazaspiro[44]nonane-7-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The sulfur atom in the structure can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound shares a similar spirocyclic structure but lacks the sulfur atom and dioxide groups.
tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: Another spirocyclic compound with different functional groups, offering distinct reactivity and applications.
Uniqueness
The presence of the sulfur atom and the dioxide groups in tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide imparts unique chemical and biological properties. These functional groups can participate in specific reactions and interactions that are not possible with similar compounds lacking these features.
Properties
Molecular Formula |
C11H20N2O4S |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl 2,2-dioxo-2λ6-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-4-11(7-13)6-12-18(15,16)8-11/h12H,4-8H2,1-3H3 |
InChI Key |
YHCBNXPDKLKGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNS(=O)(=O)C2 |
Origin of Product |
United States |
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